molecular formula C22H17NO B14610187 N-Benzylanthracene-9-carboxamide CAS No. 57447-04-8

N-Benzylanthracene-9-carboxamide

Cat. No.: B14610187
CAS No.: 57447-04-8
M. Wt: 311.4 g/mol
InChI Key: NCYANDIWVXRLDA-UHFFFAOYSA-N
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Description

N-Benzylanthracene-9-carboxamide is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon This compound is known for its unique structural properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzylanthracene-9-carboxamide can be synthesized through several methods. One common approach involves the amidation of anthracene-9-carboxylic acid with benzylamine. This reaction typically requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group, facilitating the formation of the amide bond .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: N-Benzylanthracene-9-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the anthracene ring, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products: The major products formed from these reactions include anthraquinone derivatives, substituted anthracenes, and reduced amine derivatives.

Scientific Research Applications

N-Benzylanthracene-9-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzylanthracene-9-carboxamide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the double helix structure and inhibiting DNA replication and transcription. This property is particularly relevant in its potential use as an anticancer agent, where it can induce apoptosis in cancer cells by interfering with their genetic material .

Comparison with Similar Compounds

  • N-Butylanthracene-9-carboxamide
  • Ethyl(anthracene-9-carbonyl)glycinate
  • N9,N10-Dibutylanthracene-9,10-dicarboxamide

Comparison: The presence of the benzyl group can influence the compound’s solubility, fluorescence properties, and ability to interact with biological molecules .

Properties

CAS No.

57447-04-8

Molecular Formula

C22H17NO

Molecular Weight

311.4 g/mol

IUPAC Name

N-benzylanthracene-9-carboxamide

InChI

InChI=1S/C22H17NO/c24-22(23-15-16-8-2-1-3-9-16)21-19-12-6-4-10-17(19)14-18-11-5-7-13-20(18)21/h1-14H,15H2,(H,23,24)

InChI Key

NCYANDIWVXRLDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

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